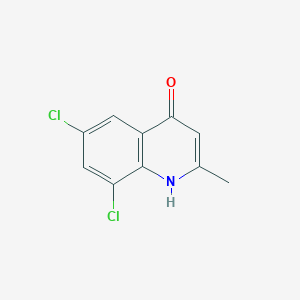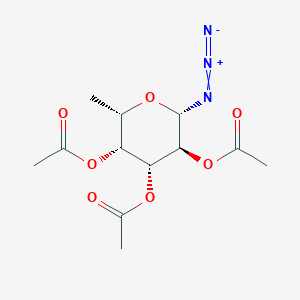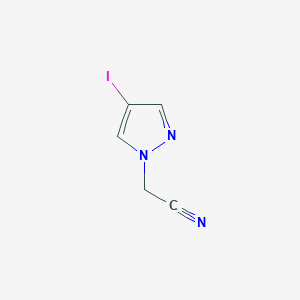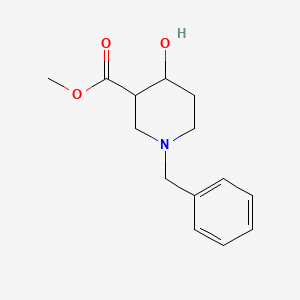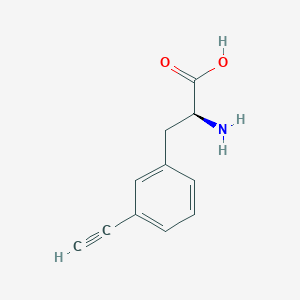
2-(Cyclohexyloxy)acetamide
Übersicht
Beschreibung
2-(Cyclohexyloxy)acetamide (CAS# 98552-43-3) is a useful research chemical . It has a molecular weight of 157.21 and a molecular formula of C8H15NO2 . The IUPAC name for this compound is 2-cyclohexyloxyacetamide .
Molecular Structure Analysis
The molecular structure of 2-(Cyclohexyloxy)acetamide includes a cyclohexane ring attached to an acetamide group via an oxygen atom . The compound’s structure can be represented by the canonical SMILES string: C1CCC(CC1)OCC(=O)N .Chemical Reactions Analysis
While specific chemical reactions involving 2-(Cyclohexyloxy)acetamide are not detailed in the available literature, related compounds such as acetamides are known to participate in various reactions. For instance, E2 reactions are common with secondary and tertiary alkyl halides, resulting in an alkene . Also, acetamide can react with acetonitrile in the presence of a base .Wissenschaftliche Forschungsanwendungen
Anticonvulsant Activity
A study by Pękala et al. (2011) explored the synthesis of trans- and cis-2-(2,6-dimethylphenoxy)-N-(2-hydroxycyclohexyl)acetamides and their analogs, investigating their anticonvulsant activity. One of the synthesized compounds showed significant efficacy in mice for anticonvulsant effects, suggesting the potential of related acetamide derivatives in seizure management. The mechanism of action involves the inhibition of voltage-gated sodium currents and the enhancement of the GABA effect, which are critical in controlling neuronal excitability and seizures (Pękala et al., 2011).
Chemical Synthesis and Functionalization
Morella and Ward (1985) discussed the functionalization of cyclohexane, including derivatives like 2-(cyclohexyloxy)acetamide, using selenium intermediates. This approach is significant in the field of organic synthesis, providing insights into chemical transformations that are essential for creating various molecular architectures (Morella & Ward, 1985).
Sensing and Detection Applications
In a study by Houdier et al. (2000), a molecular probe for trace measurement of carbonyl compounds in water samples was developed. The probe, related to acetamide derivatives, demonstrates the potential of such compounds in environmental sensing and detection, particularly for monitoring water quality (Houdier et al., 2000).
Pharmaceutical Synthesis
González-López de Turiso and Curran (2005) utilized a radical cyclization approach to synthesize spirocyclohexadienones, where a p-O-aryl-substituted acetamide or benzamide was used. This method is crucial in synthesizing complex molecules, which may include pharmaceuticals, demonstrating the versatile applications of acetamide derivatives in drug synthesis (González-López de Turiso & Curran, 2005).
Antitubercular Activity
A novel series of 2-(quinoline-4-yloxy)acetamides, including cyclohexyl and electron-donating groups, was synthesized by Borsoi et al. (2022). These compounds demonstrated potent antitubercular properties against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis. This study highlights the potential of acetamide derivatives in developing new antituberculosis drugs (Borsoi et al., 2022).
Eigenschaften
IUPAC Name |
2-cyclohexyloxyacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c9-8(10)6-11-7-4-2-1-3-5-7/h7H,1-6H2,(H2,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLBRFWVXEPAIHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OCC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclohexyloxy)acetamide | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

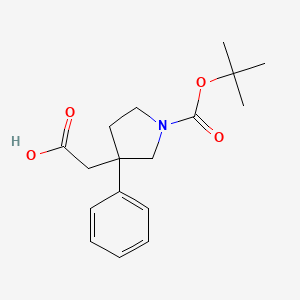

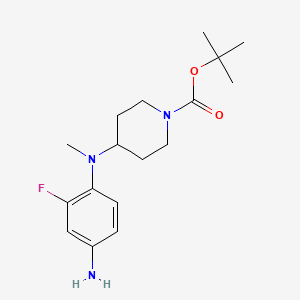
![4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-1H-pyrazole](/img/structure/B3043923.png)
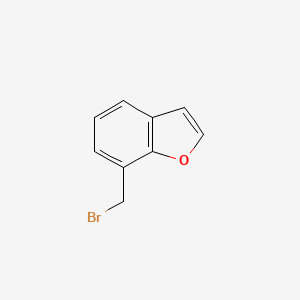
![(2S)-1,4-dioxaspiro[4.5]decane-2-methanol](/img/structure/B3043926.png)
![2-[(Cyclopropylcarbonyl)amino]-4-fluorobenzoic acid](/img/structure/B3043927.png)


